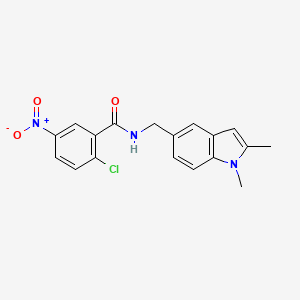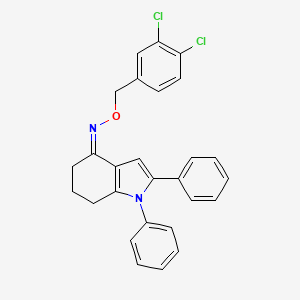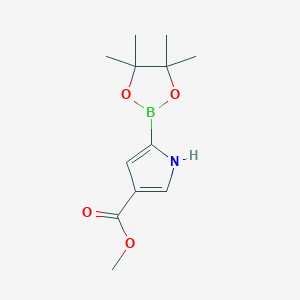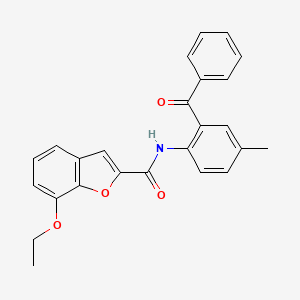![molecular formula C12H12N6O3 B2890404 N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide CAS No. 372185-37-0](/img/structure/B2890404.png)
N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide: is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a nitropyrimidine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
作用機序
Target of Action
It is known that the compound is a derivative of aminopyrimidine , a class of compounds that have been found to interact with various biological targets, including enzymes and receptors.
Mode of Action
The presence of the nitro group and the amino group in the pyrimidine ring could potentially enhance the compound’s ability to form hydrogen bonds with its target .
Biochemical Pathways
Aminopyrimidines are known to play roles in various biochemical processes, including dna synthesis and cell division . They can also interfere with the function of certain enzymes, potentially leading to alterations in metabolic pathways .
Pharmacokinetics
The presence of the acetamide group could potentially enhance its solubility, which may influence its absorption and distribution .
Result of Action
Given its structural similarity to other aminopyrimidines, it may have potential antiviral, antitumor, or immunomodulatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific studies investigating these factors for this compound are currently lacking .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-aminophenylacetamide, undergoes nitration to introduce a nitro group at the desired position.
Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Pyrimidine Formation: The aminated intermediate is reacted with a suitable pyrimidine precursor under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.
化学反応の分析
Types of Reactions
N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives.
科学的研究の応用
N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
類似化合物との比較
N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide can be compared with other aminopyrimidine derivatives, such as:
- N-{4-[(6-amino-2-methylpyrimidin-4-yl)amino]phenyl}acetamide
- N-{4-[(6-amino-5-bromopyrimidin-4-yl)amino]phenyl}acetamide
- N-{4-[(6-amino-2,4-dimethylpyrimidin-5-yl)amino]phenyl}acetamide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
特性
IUPAC Name |
N-[4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7(19)16-8-2-4-9(5-3-8)17-12-10(18(20)21)11(13)14-6-15-12/h2-6H,1H3,(H,16,19)(H3,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROXTNAOTPKFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide](/img/structure/B2890325.png)
![6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine](/img/structure/B2890326.png)
![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)

![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)
![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2890342.png)
![5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890344.png)
